Product packaging for Rhein 8-b-D-glucuronide(Cat. No.:)

Rhein 8-b-D-glucuronide

Cat. No.: B12286696
M. Wt: 460.3 g/mol
InChI Key: PCIJYIRYSXMDQB-LHLDTALPSA-N
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Description

Historical Context and Natural Occurrence in Botanical Sources

Rhein (B1680588), the parent compound of Rhein 8-β-D-glucuronide, has a long history of use in traditional Chinese medicine, being a primary active component of rhubarb (Rheum species). nih.gov Rhein itself is found in various plants, including those from the Polygonaceae, Fabaceae, and Rubiaceae families. researchgate.net

Rhein 8-β-D-glucuronide is not typically found in its glucuronidated form directly in plants in high concentrations. Instead, plants often contain rhein as glycosides, such as rhein-8-O-β-D-glucoside. scialert.net The glucuronide form, Rhein 8-β-D-glucuronide, is primarily a product of metabolism in animals and humans. After oral administration of compounds like diacerein, which is a pro-drug that metabolizes into rhein, rhein undergoes extensive glucuronidation in the liver and intestines to form Rhein 8-β-D-glucuronide and other glucuronidated metabolites. mdpi.comsimsonpharma.com This metabolic process is a natural detoxification pathway that increases the water solubility of rhein, facilitating its excretion. ontosight.ai For research purposes, Rhein 8-β-D-glucuronide is often synthesized in laboratories. ontosight.aibiosynth.com

Chemical Classification within Anthraquinone (B42736) Derivatives

Rhein 8-β-D-glucuronide belongs to the anthraquinone class of compounds, which are characterized by a tricyclic aromatic structure based on anthracene, with two ketone groups. ontosight.ai Specifically, it is a derivative of rhein (4,5-dihydroxyanthraquinone-2-carboxylic acid). The "8-β-D-glucuronide" designation indicates that a glucuronic acid molecule is attached to the rhein backbone at the 8th position via a β-glycosidic bond. This glucuronidation significantly alters the physicochemical properties of the parent compound, most notably increasing its polarity and water solubility. ontosight.ai

Table 1: Chemical Properties of Rhein 8-β-D-Glucuronide

PropertyValue
Molecular Formula C₂₁H₁₆O₁₂
Molecular Weight 460.34 g/mol
CAS Number 70793-10-1
Parent Compound Rhein
Chemical Class Anthraquinone Glycoside

Data sourced from PubChem and other chemical supplier databases. scbt.comnih.gov

Role and Significance in Glycobiology Research

Glycobiology is the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans). medchemexpress.com Rhein 8-β-D-glucuronide serves as an important tool in this field, primarily as a substrate for studying the activity of specific enzymes. mdpi.commedchemexpress.com

Enzyme Activity Studies: The compound is extensively used in assays to investigate the function of β-glucuronidases. These enzymes are responsible for cleaving glucuronic acid from various molecules. sigmaaldrich.com By using Rhein 8-β-D-glucuronide as a substrate, researchers can measure the rate of its hydrolysis back to rhein, thereby determining the activity of β-glucuronidase in different biological samples, such as from gut microflora. mdpi.comwhiterose.ac.uk This is crucial for understanding the role of these enzymes in drug metabolism and the enterohepatic circulation of compounds. mdpi.com

Table 2: Research Applications of Rhein 8-β-D-Glucuronide

Research AreaSpecific ApplicationResearch Findings
Glycobiology Substrate for β-glucuronidase activity assays.Allows for the quantification of enzymatic hydrolysis, aiding in the study of gut microbiota and enterohepatic circulation. mdpi.comwhiterose.ac.uk
Pharmacokinetics Standard for quantifying rhein metabolites in biological fluids.Enables the study of the absorption, distribution, metabolism, and excretion (ADME) of rhein and its pro-drugs. mdpi.com
Drug Metabolism Investigating the activity of UDP-glucuronosyltransferases (UGTs).Helps in characterizing the specific UGT isoforms responsible for the glucuronidation of rhein. researchgate.net
Drug Transport Studying the interaction of glucuronides with drug transporters.Research on related glucuronides suggests a role in modulating the activity of transporters like OATs, impacting drug disposition. d-nb.info

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H16O12 B12286696 Rhein 8-b-D-glucuronide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H16O12

Molecular Weight

460.3 g/mol

IUPAC Name

(3S,4S,5S,6S)-6-(6-carboxy-8-hydroxy-9,10-dioxoanthracen-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H16O12/c22-9-5-6(19(28)29)4-8-11(9)14(24)12-7(13(8)23)2-1-3-10(12)32-21-17(27)15(25)16(26)18(33-21)20(30)31/h1-5,15-18,21-22,25-27H,(H,28,29)(H,30,31)/t15-,16-,17-,18?,21+/m0/s1

InChI Key

PCIJYIRYSXMDQB-LHLDTALPSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)O[C@H]3[C@H]([C@H]([C@@H](C(O3)C(=O)O)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O

Canonical SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O

Origin of Product

United States

Biosynthesis and Enzymatic Biotransformation

Glucuronidation Pathways of Rhein (B1680588) Aglycone

The conjugation of glucuronic acid to the rhein molecule is a complex process influenced by the specific UGT enzymes involved and various other factors that dictate the site of attachment.

Identification and Characterization of Involved UDP-Glucuronosyltransferases (UGTs)

The formation of rhein glucuronides is mediated by several isoforms of the UGT enzyme superfamily. Research has identified specific UGTs that catalyze the glucuronidation of rhein at its different functional groups—the hydroxyl and carboxyl moieties.

Studies have shown that the formation of rhein acyl glucuronide, where the glucuronic acid is attached to the carboxylic acid group, is predominantly catalyzed by UGT1A1 , UGT1A9 , and UGT2B7 . Among these, UGT1A1 exhibits the highest catalytic activity towards the formation of this particular conjugate. In contrast, the glucuronidation of the hydroxyl groups of rhein, leading to the formation of phenolic glucuronides such as Rhein 8-β-D-glucuronide, has been linked to the activity of other UGT isoforms. Specifically, UGT1A8 has been identified as being involved in the formation of rhein hydroxyglucuronic acid.

The table below summarizes the key UGT isoforms involved in the glucuronidation of rhein and their respective target sites on the molecule.

UGT IsoformTarget Site on RheinResulting Glucuronide
UGT1A1Carboxyl groupRhein acyl glucuronide
UGT1A9Carboxyl groupRhein acyl glucuronide
UGT2B7Carboxyl groupRhein acyl glucuronide
UGT1A8Hydroxyl groupRhein hydroxyglucuronic acid (e.g., Rhein 8-β-D-glucuronide)

Regioselectivity and Modulating Factors in Glucuronide Formation

Regioselectivity in the glucuronidation of rhein refers to the preferential attachment of glucuronic acid to a specific functional group when multiple sites are available. This selectivity is a critical factor in determining the metabolic fate of rhein and is influenced by several factors, most notably the specific UGT isoform involved and the species in which the metabolism is occurring.

The structural characteristics of the UGT enzyme's active site, including its size and shape, play a crucial role in determining which hydroxyl or carboxyl group of the rhein molecule will be accessible for conjugation. Different UGT isoforms possess distinct active site geometries, leading to variations in their substrate specificity and the position of glucuronidation.

Significant species differences have been observed in the regioselectivity of rhein glucuronidation. For instance, in humans and monkeys, the formation of rhein acyl glucuronide is the major metabolic pathway. Conversely, in species such as rats, mice, and dogs, the primary metabolites are the monoglucuronides formed at the hydroxyl groups. These differences are attributed to variations in the expression and activity levels of different UGT isoforms across species.

Factors that can modulate the regioselectivity of glucuronide formation include:

UGT Isoform Expression: The relative abundance of different UGTs in a particular tissue (e.g., liver, intestine) will dictate the predominant type of glucuronide formed.

Substrate Concentration: At different concentrations of rhein, the involvement of high- and low-affinity UGT isoforms may vary, potentially altering the ratio of the resulting glucuronide isomers.

Genetic Polymorphisms: Variations in the genes encoding UGT enzymes can lead to altered enzyme activity and, consequently, changes in the metabolic profile of rhein, including the regioselectivity of glucuronidation.

In Vitro and Whole-Cell Biocatalytic Synthesis Methodologies

The targeted synthesis of specific glucuronides, such as Rhein 8-β-D-glucuronide, is of significant interest for pharmacological and toxicological studies. Biocatalytic methods, utilizing either isolated enzymes (in vitro) or whole microbial cells, offer a promising alternative to chemical synthesis, often providing high regioselectivity and stereoselectivity under mild reaction conditions.

While specific, detailed protocols for the biocatalytic synthesis of Rhein 8-β-D-glucuronide are not extensively documented in publicly available literature, the general principles and methodologies for the production of other anthraquinone (B42736) glucuronides have been established. These approaches can be adapted for the synthesis of the target compound.

In Vitro Synthesis: This method involves the use of isolated and purified UGT enzymes. The reaction typically includes the rhein aglycone as the substrate, UDP-glucuronic acid (UDPGA) as the sugar donor, and the specific UGT isoform known to catalyze the desired reaction (e.g., UGT1A8 for hydroxyl glucuronidation). The advantages of this method include a cleaner reaction profile with fewer byproducts. However, the cost and stability of the purified enzymes and the need for the expensive cofactor UDPGA can be limiting factors.

A general scheme for the in vitro synthesis is presented below:

ComponentFunction
RheinSubstrate (aglycone)
UDP-glucuronic acid (UDPGA)Sugar donor
UGT enzyme (e.g., recombinant UGT1A8)Biocatalyst
Buffer solutionMaintain optimal pH
Magnesium chloride (MgCl₂)Often used as a cofactor for UGTs

This methodology has been successfully applied to the synthesis of other anthraquinone glucuronides. For instance, strains of Streptomyces have been used for the biotransformation of emodin (B1671224) into its glucuronide. The optimization of various parameters such as temperature, pH, substrate concentration, and incubation time is crucial for achieving high conversion rates and product yields.

The following table outlines the key aspects of a whole-cell biocatalytic approach:

ParameterDescription
Host Microorganisme.g., E. coli, S. cerevisiae, Streptomyces sp.
Recombinant EnzymeSpecific UGT isoform (e.g., UGT1A8)
SubstrateRhein
Culture MediumProvides nutrients for cell growth and enzyme expression
Biotransformation ConditionsOptimized temperature, pH, aeration, and incubation time
Product IsolationExtraction and purification of Rhein 8-β-D-glucuronide from the culture broth

In Vivo Metabolism and Disposition

Characterization of Metabolic Pathways and Conjugates

The metabolism of rhein (B1680588) is characterized by several key pathways, with glucuronidation being the most prominent. These processes convert the parent compound into more water-soluble metabolites, facilitating their elimination from the body.

Phase II metabolic routes, especially glucuronide and sulfate (B86663) conjugation, are the main metabolic pathways for rhein. scialert.net Glucuronidation is recognized as a primary elimination pathway for a variety of compounds and can serve as the dominant metabolic route even for substances with high aqueous solubility. nih.gov This process involves the transfer of glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.org In rats, glucuronidation has been identified as the principal metabolic pathway for rhein, followed by methylation and sulfation. scialert.netimrpress.com The resulting glucuronide conjugates are typically more water-soluble than the parent compound, which aids in their subsequent elimination from the body via urine or feces. wikipedia.org The extensive metabolism of rhein in rats results in glucuronides being the predominant in vivo metabolite forms, found widely in plasma, brain, heart, liver, kidney, and urine. scialert.net

Research has led to the identification of several rhein glucuronide metabolites. In incubations with liver microsomes from various species, three distinct mono-glucuronides have been identified: two hydroxyl-glucuronides and one acyl glucuronide formed at the carboxyl group. researchgate.net More specific analysis has identified two major glucuronide conjugates in plasma: Rhein-O-8-glucuronide (Rhein-G1) and Rhein-O-1-glucuronide (Rhein-G2). nih.govmdpi.com

Further studies in rats have revealed even more complex metabolic conversions. A total of eleven components related to rhein, including the parent compound and ten metabolites, have been identified. scialert.net Among these, two were previously unreported novel metabolites:

M2 (rheinanthrone-1, 8-O-diglucuronide) : This metabolite is formed through a two-step process where rhein is first reduced to its anthrone (B1665570) form (M10), which then undergoes diglucuronidation. scialert.net

M5 (methoxy-rhein-O-glucuronide) : This metabolite is a product of combined glucuronidation and methylation at the 1 and 8 positions of the anthraquinone (B42736) structure. scialert.net

The identification of these novel metabolites indicates two new metabolic pathways for rhein, involving reduction followed by diglucuronidation, and a combination of methylation and glucuronidation. scialert.net

Table 1: Identified Metabolites of Rhein in Rats

Metabolite ID Compound Name Metabolic Pathway
M1 Rhein glucuronide Glucuronidation
M2 Rheinanthrone-1, 8-O-diglucuronide Reduction, Diglucuronidation
M5 Methoxy-rhein-O-glucuronide Methylation, Glucuronidation
M8 Rhein glucoside Glucosidation
M9 Rhein methides Methylation
M10 Rhein anthrone Reduction

Data sourced from a study on the metabolic profile of rhein in rats. scialert.net

The metabolism of rhein exhibits notable differences across various species, which can influence its pharmacokinetic profile and potential for toxicity. researchgate.net Significant species-dependent variations in the glucuronidation of rhein have been observed between laboratory animals and humans. researchgate.net

In rats, extensive metabolism occurs, with glucuronidation being the primary pathway, followed by methylation and sulfation. scialert.netimrpress.com The metabolites are widely distributed in plasma, kidney, urine, liver, and heart. imrpress.com Interestingly, while rhein itself does not appear to cross the blood-brain barrier in rats, six of its conjugates, including glucuronides and anthrones, have been detected in the brain. scialert.netresearchgate.net This suggests that conjugation can alter the distribution of the compound, allowing metabolites to enter tissues inaccessible to the parent drug. scialert.net The order of conjugate formation in rats is generally glucuronides > methides > sulfates > glucoside. scialert.net

While detailed comparative data across multiple non-human models is specific, the observed differences underscore the importance of considering species-specific metabolic pathways when extrapolating preclinical findings.

Enterohepatic Recirculation and Deconjugation Processes

Enterohepatic recirculation is a significant process that affects the disposition of many drugs and endogenous compounds. uq.edu.auresearchgate.net This process involves the excretion of a substance from the liver into the bile, its passage into the small intestine, followed by reabsorption back into the portal circulation and return to the liver. wikipedia.org For conjugated metabolites like glucuronides, this cycle often involves a crucial deconjugation step. uq.edu.au

Transporter-Mediated Excretion of Glucuronidated Forms

The distribution and elimination of hydrophilic and negatively charged glucuronide conjugates are critically dependent on transport proteins, as they have limited ability to passively cross cell membranes. nih.govfrontiersin.org This active transport is mediated by both uptake and efflux transporters located in key organs like the liver, kidneys, and intestine. frontiersin.org

Uptake Transporters: Organic anion transporters (OATs) and organic anion-transporting polypeptides (OATPs) are responsible for the uptake of conjugates into the liver and kidneys from the bloodstream. frontiersin.org

Efflux Transporters: Efflux transporters, such as multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP), expel these conjugates from cells into the bile, urine, or the intestinal lumen. frontiersin.org

Hepatic Efflux: In the liver, MRP2, BCRP, and the bile salt export pump (BSEP) are located on the apical membrane of hepatocytes and mediate the excretion of conjugates into the bile. frontiersin.orgnih.gov On the basolateral membrane, MRP3 and MRP4 mediate efflux back into the bloodstream. frontiersin.org

Renal Efflux: In the kidneys, OAT1 and OAT3 are key uptake transporters in the basolateral membrane of renal tubule cells. nih.govmdpi.com Efflux into the urine is mediated by apical transporters like MRP2, MRP4, and BCRP. nih.gov

Studies have shown that rhein and its glucuronides interact with these transport systems. For example, rhein acyl glucuronide can significantly inhibit the transport of methotrexate (B535133), a known substrate for OAT1 and OAT3, thereby affecting its renal clearance. researchgate.netdntb.gov.uanih.gov This interaction highlights the role of rhein glucuronides in potential drug-drug interactions by competing for or inhibiting shared renal excretion pathways. researchgate.net

Table 2: Key Transporters in the Disposition of Glucuronide Conjugates

Transporter Family Transporter Location Function
Uptake OATs (OAT1, OAT3) Kidney (Basolateral), Liver Uptake from blood into cells
OATPs (OATP1B1, OATP1B3) Liver (Basolateral) Uptake from blood into hepatocytes
Efflux MRPs (MRP2, MRP3, MRP4) Liver, Kidney, Intestine Efflux into bile, urine, blood, or intestinal lumen
BCRP Liver, Kidney, Intestine Efflux into bile, urine, or intestinal lumen
BSEP Liver (Canalicular) Excretion of bile salts and some drug conjugates into bile

Information compiled from multiple sources on drug transporter function. frontiersin.orgnih.gov

Metabolic Activation via Reactive Intermediates

While metabolism is often a detoxification process, it can sometimes lead to the formation of reactive metabolites that are more toxic than the parent compound. nih.gov Rhein can undergo such metabolic activation. researchgate.net

One identified pathway involves the formation of rhein acyl glucuronide. researchgate.net This metabolite has been found to be chemically reactive and has demonstrated cytotoxicity towards hepatocarcinoma cells. researchgate.net The formation of this reactive acyl glucuronide is catalyzed predominantly by the UGT enzymes UGT1A1, UGT1A9, and 2B7. researchgate.netnih.gov

Another potential pathway for metabolic activation involves Phase I enzymes. The cytochrome P450 enzyme CYP2C19 has been implicated in activating rhein to a reactive epoxide intermediate. tandfonline.com These chemically active intermediates, if not neutralized by endogenous molecules like glutathione (B108866) (GSH), can covalently bind to cellular macromolecules such as proteins and DNA, potentially leading to cellular damage and toxicity. nih.gov Indeed, several GSH conjugates of rhein have been detected in the bile of rats, which are formed from the reaction of GSH with reactive rhein metabolites. nih.gov This indicates that rhein can be converted into electrophilic intermediates that are subsequently detoxified by glutathione conjugation. nih.gov

Pharmacological and Biological Activities Preclinical Studies

In Vitro Investigations of Cellular Responses

The anti-inflammatory activities of Rhein (B1680588), the active aglycone of Rhein 8-β-D-glucuronide, have been documented through its ability to modulate key signaling pathways and regulate the production of inflammatory mediators. Studies have shown that Rhein can interfere with inflammatory cascades by inhibiting the release of pro-inflammatory cytokines while in some cases upregulating protective ones.

Research has demonstrated that Rhein can significantly reduce the expression of several pro-inflammatory factors, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). nih.govnih.gov The mechanism often involves the inhibition of signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation. nih.gov For instance, Rhein has been found to block the acetylation of NF-κB, thereby inhibiting the release of downstream cytokines. nih.gov In lipopolysaccharide (LPS)-induced inflammatory models, Rhein has been shown to dose-dependently inhibit the production of TNF-α and inducible nitric oxide synthase (iNOS). researchgate.net

Table 1: Modulation of Inflammatory Cytokines by Rhein (in vitro)

Cytokine/MediatorEffectAssociated Signaling PathwayReference
TNF-αInhibitionNF-κB, PI3K/Akt/mTOR nih.govresearchgate.net
IL-1βInhibitionNF-κB nih.gov
IL-6InhibitionPI3K/Akt/mTOR nih.gov
IL-8InhibitionPI3K/Akt/mTOR nih.gov
iNOSInhibitionNF-κB nih.govresearchgate.net
IL-10UpregulationNot Specified nih.gov

The antioxidant activity of Rhein, the metabolic product of Rhein 8-β-D-glucuronide, is characterized by its ability to inhibit oxidative stress and modulate intracellular Reactive Oxygen Species (ROS). ROS, such as superoxide and hydroxyl radicals, are highly reactive molecules that can cause cellular damage. nih.gov The cellular defense against ROS involves a network of antioxidant molecules and enzymes. nih.gov

Preclinical studies have shown that Rhein can interfere with ROS production. For example, it has been observed to inhibit ATP-induced ROS production in synovial cells. nih.gov Furthermore, Rhein has been found to provide neuroprotection by regulating the NRF2/SLC7A11/GPX4 signaling pathway, which plays a crucial role in combating oxidative stress. nih.gov By increasing the protein expression of NRF2, SLC7A11, and GPX4, Rhein effectively inhibits oxidative stress and intracellular ROS production. nih.gov This modulation helps protect cells from the damaging effects of excessive free radicals.

Rhein 8-β-D-glucuronide has demonstrated protective effects against apoptosis, particularly in human mesangial cells (HMCs) under high glucose conditions, a model relevant to diabetic nephropathy. nih.gov Mesangial cell apoptosis is a key process in the progression of glomerular diseases. ed.ac.uke-century.us

In an in vitro study, high glucose levels were shown to significantly induce apoptosis in HMCs. Treatment with Rhein 8-β-D-glucuronide markedly attenuated this high glucose-induced apoptosis. nih.gov The mechanism involves the regulation of key apoptotic proteins; the compound reversed the high glucose-induced decrease in the anti-apoptotic protein Bcl-2 and the increase in the pro-apoptotic protein caspase-3. nih.gov Further investigation revealed that these effects are mediated through the lincRNA ANRIL/let-7a/TGF-β1/Smad signaling pathway, which is dysregulated by high glucose. Rhein 8-β-D-glucuronide treatment helped to normalize this pathway, thereby protecting the cells from apoptosis. nih.gov

Table 2: Effect of Rhein 8-β-D-glucuronide on Apoptotic Markers in High Glucose-Treated Human Mesangial Cells

MarkerEffect of High GlucoseEffect of Rhein 8-β-D-glucuronide TreatmentReference
Apoptosis RateIncreaseDecrease nih.gov
Bcl-2 Expression (Anti-apoptotic)DecreaseIncrease (Recovery) nih.gov
Caspase-3 Expression (Pro-apoptotic)IncreaseDecrease (Recovery) nih.gov

In Vivo Assessments in Non-Human Models

Rhein 8-β-D-glucuronide plays a significant role in the gastrointestinal effects of certain herbal medicines, particularly in modulating the purgative action of other compounds like sennosides. Sennoside A, a known laxative agent, is metabolized by intestinal bacteria into the active metabolite, rheinanthrone. nih.govnih.gov

Studies in mice have shown that the purgative activity of sennoside A is significantly accelerated when Rhein 8-β-D-glucuronide is administered concomitantly. nih.gov This suggests a synergistic interaction where Rhein 8-β-D-glucuronide enhances the laxative effect of sennoside A. The proposed mechanism is that anthraquinones, including Rhein 8-β-D-glucuronide and its metabolite Rhein, influence the metabolic transformation of sennoside A into rheinanthrone, thereby promoting its purgative action. nih.gov This enhancement of intestinal transit function contributes to a more potent defecation-promoting effect. nih.gov

The metabolism of sennosides into their active form is critically dependent on the activity of intestinal bacteria. nih.govnih.gov Rhein 8-β-D-glucuronide has been shown to influence this metabolic process. In vitro and in vivo studies have demonstrated that the presence of Rhein 8-β-D-glucuronide significantly accelerates the metabolic activity of intestinal bacteria on sennoside A. nih.gov

When sennoside A is incubated with intestinal microflora, its transformation into rheinanthrone is the key step for its laxative effect. Research has isolated Rhein 8-β-D-glucuronide from rhubarb extract and found that increasing its concentration significantly speeds up the metabolism of sennoside A. nih.gov This suggests that Rhein 8-β-D-glucuronide modulates the enzymatic activity of the gut microbiota, leading to a more efficient conversion of sennosides. Other related anthraquinones like rhein, emodin (B1671224), and aloe-emodin also exhibit this acceleratory effect on sennoside A metabolism. nih.gov This interaction highlights the complex interplay between different compounds and the intestinal microflora in producing a final pharmacological effect.

Broader Biological Activities of Parent Rhein and its Conjugates (e.g., Anti-bacterial)

The parent compound, rhein, and its various conjugates exhibit a wide spectrum of biological activities, with anti-bacterial effects being a prominent area of investigation. Preclinical studies have demonstrated the potential of rhein and its derivatives to combat a variety of bacterial pathogens, including those resistant to conventional antibiotics.

Modern pharmacological research has confirmed that rhein possesses numerous biological activities, such as anti-inflammatory, anti-cancer, anti-fibrotic, and antiviral effects. mdpi.comresearchgate.net Its therapeutic potential has been explored for a range of conditions, including liver, breast, and lung cancer, as well as for its ability to lower blood glucose and lipid levels. mdpi.com

The primary mechanism of rhein's anti-inflammatory action involves the inhibition of the NF-κB signaling pathway, which is crucial in the production of pro-inflammatory cytokines. mdpi.comdrugbank.com Additionally, rhein's antioxidant properties may contribute to its protective effects during inflammation. drugbank.com

Anti-bacterial Activity of Rhein:

Rhein has demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. researchgate.net Its antibacterial action is attributed to several mechanisms, including the inhibition of bacterial enzymes, disruption of the cell membrane, and interference with nucleic acid and protein synthesis. nih.gov

One of the key antibacterial mechanisms of rhein is its ability to regulate enzyme activity in microorganisms. For instance, it has been shown to inhibit the N-acetyltransferase activity of Helicobacter pylori, which in turn hinders nucleic acid synthesis. drugbank.comnih.gov

Preclinical studies have highlighted rhein's efficacy against various strains of Staphylococcus aureus (S. aureus), including methicillin-resistant S. aureus (MRSA). mdpi.comnih.gov It has been observed to disrupt the stability of the bacterial membrane, inhibit metabolic processes, and lead to an increase in reactive oxygen species (ROS) production in S. aureus. nih.gov Furthermore, rhein has been shown to reduce the biomass of mature S. aureus biofilms, making the bacteria more susceptible to treatment. mdpi.comresearchgate.net At sub-inhibitory concentrations, rhein can also interfere with key virulence factors of S. aureus, such as α-hemolysin and catalase. researchgate.net

The following table summarizes the minimum inhibitory concentrations (MIC) of rhein against various S. aureus strains from a preclinical study.

Bacterial StrainMIC (µg/mL)
S. aureus ATCC 292138
Methicillin-susceptible S. aureus (MSSA)8-16
Methicillin-resistant S. aureus (MRSA)8-16
Vancomycin-intermediate S. aureus (VISA)16
Vancomycin-resistant S. aureus (VRSA)16

Data sourced from a study on a rhein-based derivative, RH17, which showed enhanced potency compared to the parent compound. nih.gov

Broader Biological Activities of Rhein Conjugates:

To enhance the therapeutic potential and overcome limitations of rhein, such as low water solubility, researchers have synthesized various rhein conjugates. For instance, a series of rhein–amino acid ester conjugates have been developed and evaluated for their antifungal activities against plant fungal diseases. nih.gov Several of these conjugates demonstrated potent inhibitory activity against Rhizoctonia solani and Sclerotinia sclerotiorum. nih.gov

The development of rhein derivatives has also led to compounds with improved antibacterial properties. One such derivative, RH17, exhibited significantly enhanced activity against S. aureus compared to the parent rhein compound, with a dual mechanism of action that involves disrupting both bacterial membrane integrity and metabolism. nih.gov

The following table presents the antifungal activity of selected rhein-amino acid ester conjugates against R. solani.

CompoundEC₅₀ (mM)
Rhein-L-Ala-OEt (3c)0.125
Rhein-D-Met-OMe (3m)0.162
Physcion (Positive Control)Not specified in this context
PCA (Positive Control)0.083

EC₅₀ represents the concentration that causes 50% inhibition of fungal growth. nih.gov

Molecular Mechanisms and Signaling Transduction

Elucidation of Molecular Targets and Binding Interactions

The biological activity of rhein (B1680588), the active form of Rhein 8-β-D-glucuronide, is initiated by its interaction with specific molecular targets. Research has identified several proteins and transporters that rhein directly binds to or functionally inhibits.

One area of interaction is with ATP-binding cassette (ABC) transporters. A study investigating modulators of these transporters found that rhein acts as a strong inhibitor of Breast Cancer Resistance Protein (BCRP/ABCG2), Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2), and P-glycoprotein (P-gp/ABCB1). acs.org Furthermore, rhein is known to bind to and inhibit liver X receptor alpha and beta, which are crucial nuclear receptors in the regulation of lipid metabolism. drugbank.com The binding affinities (Kd) for these receptors have been measured at 46.7 µM and 31.97 µM, respectively. drugbank.com

Network pharmacology and molecular docking studies have also predicted direct binding interactions between rhein and several key proteins. These targets include NFKB1 and RELA (subunits of NF-κB), as well as peroxisome proliferator-activated receptors (PPARA and PPARG). nih.gov The docking scores indicated a strong binding affinity, suggesting these proteins are primary targets through which rhein exerts its effects. nih.gov

Target Protein/ReceptorType of InteractionFinding Source
BCRP (ABCG2) Strong Inhibition acs.org
MRP2 (ABCC2) Strong Inhibition acs.org
P-gp (ABCB1) Strong Inhibition acs.org
Liver X Receptor Alpha Binding and Inhibition (Kd: 46.7 µM) drugbank.com
Liver X Receptor Beta Binding and Inhibition (Kd: 31.97 µM) drugbank.com
NFKB1, RELA, PPARA, PPARG Predicted Direct Binding nih.gov

Influence on Gene Expression and Protein Regulation

The interaction of rhein with its molecular targets triggers downstream effects on gene expression and the regulation of various proteins. These changes are central to its observed pharmacological activities, particularly its anti-inflammatory and anti-fibrotic properties.

Rhein also influences the expression of proteins involved in cell-to-cell adhesion and cell cycle progression. It has been found to upregulate the expression of zona occludens protein-1 (ZO-1) and occludin, which are critical components of epithelial tight junctions. drugbank.com Conversely, in studies on adipogenesis, rhein treatment was found to downregulate genes associated with the regulation of the cell cycle and cell division, leading to a delay in mitotic progression. frontiersin.org This was accompanied by delayed expression of the mitotic marker proteins, cyclin A and cyclin B1. frontiersin.org

Regulated Gene/ProteinEffect of RheinBiological ContextFinding Source
Fibronectin (FN) DownregulationFibrosis drugbank.comnih.gov
α-Smooth Muscle Actin (α-SMA) DownregulationFibrosis drugbank.comnih.gov
Collagen I (COL1) DownregulationFibrosis nih.gov
Transforming Growth Factor-β (TGF-β) Suppression of ExpressionFibrosis drugbank.com
Cyclin A / Cyclin B1 Delayed ExpressionCell Cycle frontiersin.org
Zona Occludens Protein-1 (ZO-1) UpregulationEpithelial Tight Junctions drugbank.com
Occludin UpregulationEpithelial Tight Junctions drugbank.com

Interrogation of Key Intracellular Signaling Cascades

The effects of rhein on gene and protein expression are mediated through its modulation of several key intracellular signaling pathways.

Long non-coding RNAs (lncRNAs) and microRNAs (miRNAs) are crucial regulators of gene expression that can form complex competing endogenous RNA (ceRNA) networks. nih.govmednexus.org These networks are involved in a vast array of biological processes and diseases. mdpi.comfrontiersin.org However, current scientific literature has not yet established a direct, specific interaction between Rhein 8-β-D-glucuronide or its aglycone, rhein, and these lncRNA-miRNA networks. Elucidating the potential role of this compound in modulating such regulatory networks remains an area for future investigation.

The Transforming Growth Factor-beta1 (TGF-β1) signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, and extracellular matrix (ECM) production. wikipedia.orgmdpi.com Its overactivation is a key driver of tissue fibrosis. nih.govresearchgate.net Research has identified the TGF-β1/Smad pathway as a primary target of rhein's anti-fibrotic action. nih.govresearchgate.net

Upon binding of TGF-β1 to its receptor, a signaling cascade is initiated that leads to the phosphorylation and activation of Smad proteins (R-SMADs). wikipedia.org These activated Smads form a complex with Smad4, translocate to the nucleus, and act as transcription factors to induce the expression of pro-fibrotic genes like α-SMA and fibronectin. wikipedia.org Rhein has been shown to inhibit this pathway. In cellular models of fibrosis, the addition of rhein counteracted the TGF-β-induced increases in fibronectin, α-SMA, and collagen I protein expression. nih.gov This suggests that rhein interferes with the signaling cascade, preventing the transcription of these key fibrotic mediators. drugbank.comnih.gov

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. wikipedia.org In its inactive state, the NF-κB dimer is held in the cytoplasm by an inhibitory protein called IκBα. wikipedia.org Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing the freed NF-κB to move into the nucleus and activate the transcription of pro-inflammatory genes. wikipedia.orgnih.gov

Rhein is a well-documented inhibitor of the NF-κB signaling axis, which is considered the main target for its anti-inflammatory effects. nih.govresearchgate.netnih.gov Studies have shown that rhein can inhibit the activation of this pathway through multiple mechanisms. It has been observed to reduce the phosphorylation of key upstream kinases like Akt and IKK. nih.gov This, in turn, prevents the phosphorylation of IκBα, stabilizing the inhibitory complex. nih.gov By blocking the degradation of IκBα, rhein effectively traps NF-κB in the cytoplasm, preventing it from initiating the transcription of inflammatory cytokines. nih.govnih.gov

Protein in NF-κB PathwayEffect of RheinConsequenceFinding Source
p-Akt Reduction/DownregulationReduced downstream signaling nih.gov
p-IKK ReductionReduced IκBα phosphorylation nih.gov
IκBα Increased Expression (Inhibition of degradation)NF-κB remains sequestered in cytoplasm nih.gov
p-IκBα Decreased ExpressionLess degradation of the inhibitor nih.gov
p-p65 (NF-κB subunit) Downregulation/SuppressionReduced nuclear translocation and activity nih.govnih.gov

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. frontiersin.orgscientificarchives.com Dysregulation of this pathway is common in various diseases, including cancer. scientificarchives.commdpi.com The pathway is activated by various stimuli that lead to the activation of PI3K, which then phosphorylates and activates Akt. Akt, a crucial node in the pathway, goes on to phosphorylate a multitude of downstream targets, including components of the mTOR complex, to drive cellular processes. scientificarchives.com

Research indicates that rhein can modulate the PI3K/Akt/mTOR pathway. For instance, in models of chronic glomerulonephritis, rhein was found to down-regulate the expression of phosphorylated Akt (p-Akt). nih.gov Similarly, in cellular fibrosis models, rhein reduced the TGF-β-induced phosphorylation of Akt. nih.gov By decreasing the levels of activated Akt, rhein can inhibit the downstream signaling that promotes cell proliferation and survival, contributing to its anti-cancer and anti-inflammatory effects. nih.govnih.gov

of Rhein 8-β-D-glucuronide

Rhein 8-β-D-glucuronide is a primary metabolite of rhein, an anthraquinone (B42736) compound found in medicinal plants like rhubarb. ontosight.ainih.gov The process of glucuronidation, where a glucuronic acid moiety is attached to a substrate, is a major pathway in the metabolism of rhein. nih.gov This biotransformation can significantly alter the biological activities of the parent compound. While extensive research has been conducted on the molecular mechanisms of rhein, studies focusing specifically on Rhein 8-β-D-glucuronide are more limited. However, emerging evidence sheds light on its own distinct biological effects and the signaling pathways it may modulate.

One of the notable findings is the cytotoxic activity of a related metabolite, rhein acyl glucuronide, which has been shown to be chemically reactive and to exhibit cytotoxicity towards hepatocarcinoma cells. researchgate.netacs.org This suggests that the glucuronidation of rhein can lead to a metabolically activated form with its own biological consequences. researchgate.netacs.org The formation of rhein acyl glucuronide is primarily catalyzed by the enzymes Uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) 1A1, 1A9, and 2B7. researchgate.netacs.org Another study indicated that rhein acyl glucuronide can significantly decrease the transport of methotrexate (B535133) (MTX) by Organic Anion Transporter 1 (OAT1) and OAT3. researchgate.net

Table 1: Investigated Biological Activities of Rhein Glucuronides

CompoundBiological ActivityCell Line/ModelKey FindingsReference(s)
Rhein acyl glucuronideCytotoxicityHepatocarcinoma cellsChemically reactive and cytotoxic. researchgate.netacs.org
Rhein acyl glucuronideInhibition of drug transportHEK293 cells expressing OAT1 and OAT3Significantly decreased methotrexate (MTX) transport. researchgate.net
Rhein 8-β-D-glucuronidePotential Anti-inflammatory and Antioxidant PropertiesNot specifiedSuggested based on its class of compounds (anthraquinone derivatives). ontosight.ai

Structure-Activity Relationships of Rhein Glucuronides and Analogs

The biological activity of rhein and its derivatives is closely linked to their chemical structure. The addition of a glucuronide or other glycosidic moieties can significantly influence their pharmacological properties. The study of structure-activity relationships (SAR) helps to understand how these structural modifications affect their interaction with biological targets.

A study investigating the inhibition of the enzyme UGT1A1 by various anthraquinone compounds provided insights into the SAR of rhein and its glycosylated analog. UGT1A1 is a key enzyme in the metabolism of many substances, including bilirubin. In this study, emodin-8-O-glucoside demonstrated a markedly enhanced inhibitory potency against UGT1A1 compared to its aglycone, emodin (B1671224). This was attributed to the multiple hydroxyl groups on the glucose moiety, which could provide more binding sites to the enzyme. In contrast, rhein itself showed weak affinity for UGT1A1. This suggests that the presence and nature of the glycosidic group are critical determinants of the biological activity of these compounds.

Furthermore, studies on rhein acyl glucuronide have highlighted its chemical reactivity. researchgate.netacs.org This reactivity is a direct consequence of the acyl linkage between rhein and the glucuronic acid, which is known to be less stable than ether linkages found in many other glucuronide metabolites. This inherent chemical property is likely responsible for its observed cytotoxicity. researchgate.net

The metabolism of rhein can lead to different types of glucuronides, including hydroxyl-glucuronides and the aforementioned acyl glucuronide. researchgate.net The point of attachment of the glucuronic acid to the rhein molecule, as well as the nature of the chemical bond, are crucial for the resulting biological activity and toxicological profile.

Table 2: Comparative Activity of Rhein and its Glucuronide Analog

CompoundTargetActivityKey Structural Features Influencing Activity
RheinUGT1A1Weak inhibition-
Emodin-8-O-glucoside (analog)UGT1A1Enhanced inhibitory potencyPresence of multiple hydroxyl groups on the glucose moiety.
Rhein acyl glucuronideHepatocarcinoma cellsCytotoxicChemically reactive acyl linkage.

Advanced Analytical Methodologies in Research

High-Resolution Mass Spectrometry for Metabolite Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone in metabolomics, offering the ability to determine the elemental composition of an analyte with high accuracy. This capability is crucial for distinguishing between compounds with very similar molecular weights. When coupled with liquid chromatography, it becomes a powerful tool for profiling metabolites like Rhein (B1680588) 8-O-β-D-glucuronide in complex matrices such as plasma, urine, and tissue extracts. frontiersin.orgplos.org

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) is a state-of-the-art analytical platform that combines the high-separation efficiency of UPLC with the high-resolution and high-sensitivity detection of Q-TOF-MS. acs.org This technique is exceptionally well-suited for comprehensive metabolite profiling studies. nih.govmdpi.com In the context of Rhein 8-O-β-D-glucuronide research, UPLC-Q-TOF-MS/MS is employed to systematically screen for and identify rhein and its various metabolites in biological samples following the administration of rhein-containing preparations. frontiersin.orgscialert.net

The methodology allows for the detection of a wide range of metabolites in a single analytical run. plos.org The process involves separating compounds in a sample using a UPLC column, followed by ionization and analysis in the Q-TOF mass spectrometer. The instrument provides accurate mass measurements, which helps in proposing the elemental formula of the detected ions. By comparing the mass spectra of the metabolites with that of the parent drug and analyzing the fragmentation patterns (MS/MS), researchers can elucidate the structures of metabolites, including glucuronide conjugates. mdpi.com Studies have successfully used this approach to identify numerous metabolites of compounds from traditional Chinese medicines, where glucuronidation is a common metabolic pathway. frontiersin.orgmdpi.com

For quantitative analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its exceptional selectivity and sensitivity. researchgate.net A robust LC-MS/MS method has been developed for the simultaneous quantification of rhein and its major glucuronide metabolites in plasma. mdpi.com This is critical because rhein undergoes extensive glucuronidation in the body, and measuring only the parent compound would provide an incomplete pharmacokinetic profile. scialert.netmdpi.com

These methods typically use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of the analyte, e.g., Rhein 8-O-β-D-glucuronide) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This highly specific transition ensures that only the target analyte is quantified, minimizing interference from other components in the biological matrix. A study successfully validated an LC-MS/MS method for rhein and its two glucuronide conjugates, demonstrating good linearity and a low limit of quantification. mdpi.com

CompoundLinear Range (nM)Lower Limit of Quantification (LLOQ) (nM)Correlation Coefficient (r)
Rhein7.81 - 2000.007.81> 0.99
Rhein Glucuronide 17.81 - 2000.007.81> 0.99
Rhein Glucuronide 27.81 - 2000.007.81> 0.99

This table presents the performance characteristics of a validated UHPLC-MS/MS method for the quantification of rhein and its glucuronide conjugates in plasma samples. Data sourced from a study on the topic. mdpi.com

Strategies for Direct and Indirect Glucuronide Quantification in Biological Matrices

The quantification of glucuronide metabolites like Rhein 8-O-β-D-glucuronide in biological matrices can be performed using two primary strategies: direct and indirect quantification. researchgate.net

Direct Quantification: This approach involves the direct measurement of the intact glucuronide conjugate using a method like LC-MS/MS. researchgate.netnih.gov The main advantage of this strategy is its specificity; it can distinguish between different glucuronide isomers, provided they are chromatographically separated. researchgate.net This is crucial for understanding the disposition of specific metabolites. Direct quantification offers quicker sample preparation and potentially better accuracy and precision. researchgate.net However, a significant drawback is the requirement for an authentic, purified analytical standard of the specific glucuronide (e.g., Rhein 8-O-β-D-glucuronide), which is often not commercially available and can be expensive and complex to synthesize. researchgate.net

Indirect Quantification: This method measures the total amount of a specific aglycone (the parent compound) after enzymatic hydrolysis. researchgate.net In this process, the biological sample is treated with a β-glucuronidase enzyme, which cleaves the glucuronic acid moiety from the metabolite, releasing the free aglycone (rhein). researchgate.net The total concentration of the released rhein is then quantified, typically by HPLC or LC-MS/MS. nih.gov This value represents the sum of the free rhein originally in the sample plus the rhein released from its glucuronide conjugate. The main advantage is that it does not require a standard for the glucuronide metabolite itself. However, this method cannot distinguish between different isomers and cannot simultaneously measure the aglycone and its glucuronide in the same run. nih.gov The efficiency of the enzymatic hydrolysis can also be a source of variability and inaccuracy. researchgate.net

Isomeric Discrimination and Structural Characterization Techniques

Rhein has multiple potential sites for glucuronidation, leading to the formation of structural isomers. Distinguishing between these isomers, such as an O-glucuronide on the phenolic hydroxyl group versus an acyl glucuronide on the carboxylic acid group, is a significant analytical challenge.

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a key technique for structural characterization. While isomers have the same molecular weight, their fragmentation patterns in the mass spectrometer can sometimes differ, providing clues to their structure. However, glucuronide isomers often yield very similar MS/MS spectra because the fragmentation is dominated by the loss of the glucuronic acid moiety (a neutral loss of 176 Da) and characteristic ions from the glucuronic acid itself (e.g., m/z 113). helsinki.fi

Therefore, chromatographic separation is paramount. By developing a suitable liquid chromatography method, different isomers can be separated in time before they enter the mass spectrometer, allowing for their individual detection and characterization. currentseparations.com Gradient elution methods are often required to achieve complete separation of acyl glucuronide isomers from the parent aglycone and from each other. currentseparations.com

In some cases, subtle differences in fragmentation can aid in identification. For instance, it has been noted that fragmentation at an aliphatic hydroxyl group can produce a deprotonated glucuronic acid ion ([C6H9O7]-, m/z 193) in negative ion mode, a cleavage not typically observed for glucuronides conjugated at an aromatic hydroxyl group or for N-glucuronides. helsinki.fi This allows for differentiation between certain types of conjugation sites. The combination of precise chromatographic retention time and high-resolution MS/MS data is essential for the reliable discrimination and structural elucidation of glucuronide isomers like Rhein 8-O-β-D-glucuronide. scispace.comsci-hub.se

Emerging Research Directions and Future Perspectives

Development of Novel Glucuronidated Anthraquinone (B42736) Derivatives

The development of novel glucuronidated anthraquinone derivatives is a promising strategy to enhance the therapeutic properties of parent compounds. Glucuronidation can significantly alter the pharmacokinetic and pharmacodynamic profile of a drug, often leading to improved water solubility and bioavailability. biotech-asia.org

Researchers are exploring both chemical and biological methods for the synthesis of these new derivatives. Biotransformation, using microbial systems such as fungi, has been identified as an effective method for the glucosidation of anthraquinones, yielding more water-soluble analogs. biotech-asia.org For instance, whole-cell biocatalysis has been successfully employed for the production of anthraquinone glucuronides. researchgate.net The primary goals of creating these novel derivatives include:

Improved Pharmacokinetics: By attaching a glucuronide moiety, the solubility and absorption of the parent anthraquinone can be enhanced, potentially leading to more predictable and effective therapeutic outcomes.

Targeted Drug Delivery: There is growing interest in using glucuronide conjugates as prodrugs for targeted therapy. Some tumors exhibit elevated levels of β-glucuronidase, an enzyme that can cleave the glucuronide group, releasing the active cytotoxic drug directly at the tumor site. researchgate.net

Enhanced Bioactivity: While glucuronidation is often viewed as a detoxification pathway, some glucuronide metabolites have been shown to be as active or even more potent than the parent compound. nih.govnih.gov The development of novel glucuronidated anthraquinones aims to explore and exploit this potential for enhanced therapeutic effects.

A variety of novel anthraquinone derivatives have been synthesized and evaluated for their biological activities, including anticancer properties. nih.govnih.gov The insights gained from these studies are paving the way for the rational design of new glucuronidated anthraquinones with optimized therapeutic profiles.

Investigation of Drug-Drug and Herb-Drug Interactions Involving Glucuronidation

The glucuronidation of rhein (B1680588) to Rhein 8-β-D-glucuronide is primarily catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.govwikipedia.org A critical area of emerging research is the investigation of drug-drug and herb-drug interactions that can occur through the modulation of these enzymes. Co-administration of drugs or herbal products that are also substrates, inhibitors, or inducers of UGTs can significantly alter the metabolism and clearance of rhein, potentially leading to altered efficacy or toxicity. xenotech.comresearchgate.net

Key areas of investigation in this domain include:

Inhibition of UGT Enzymes: Many compounds, including those found in herbal medicines, can inhibit the activity of UGT enzymes. researchgate.netnih.gov This inhibition can lead to decreased glucuronidation of co-administered drugs like rhein, resulting in higher plasma concentrations of the parent compound and an increased risk of adverse effects. For example, certain cannabinoids have been shown to inhibit UGT1A9 and UGT2B7, enzymes that may be involved in rhein glucuronidation. researchgate.net

Competition for Glucuronidation: When two or more drugs that are substrates for the same UGT isoform are administered concurrently, they can compete for the enzyme's active site. This can lead to a decrease in the rate of glucuronidation for one or both drugs, affecting their pharmacokinetic profiles.

Induction of UGT Enzymes: Conversely, some substances can induce the expression of UGT enzymes, leading to an increased rate of glucuronidation and faster clearance of substrate drugs. This can result in reduced therapeutic efficacy.

Understanding these interactions is crucial for the safe and effective clinical use of rhein-containing herbal preparations and any future therapies based on rhein or its derivatives. The complexity of these interactions is underscored by the fact that the byproducts of the glucuronidation reaction itself, such as UDP, can act as inhibitors of UGT enzymes, potentially leading to erroneous evaluations in in vitro studies. nih.gov

Integration of In Silico Modeling with Experimental Studies

The integration of in silico modeling with traditional experimental approaches is revolutionizing the study of drug metabolism, including the glucuronidation of rhein. Computational methods offer a rapid and cost-effective means to predict the metabolic fate of compounds and to understand the molecular basis of enzyme-substrate interactions. nih.gov

Key applications of this integrated approach include:

Predicting UGT Substrates and Sites of Metabolism: In silico models, including machine learning and graph neural network approaches, are being developed to predict whether a compound will be a substrate for UGT enzymes and to identify the specific site of glucuronidation. nih.gov These predictions can then be validated through in vitro experiments using human liver microsomes or recombinant UGT enzymes.

Molecular Docking and QSAR Studies: Molecular docking simulations can provide insights into the binding of rhein and its analogs to the active site of UGT enzymes, helping to explain substrate specificity and to design novel derivatives with desired metabolic properties. Quantitative structure-activity relationship (QSAR) studies can further elucidate the relationship between the chemical structure of anthraquinones and their rate of glucuronidation.

The synergy between in silico prediction and experimental validation allows for a more efficient and comprehensive understanding of the factors governing the glucuronidation of rhein and the potential for drug interactions.

Broader Applications of Glucuronides in Biomarker Discovery (e.g., Induced Volatolomics)

Beyond their role in drug metabolism, glucuronides are gaining attention as versatile biomarkers for both disease diagnosis and exposure to xenobiotics. bournemouth.ac.uknih.govbournemouth.ac.ukosti.gov The presence and concentration of specific glucuronides in biological fluids can reflect alterations in metabolic pathways associated with disease or exposure to foreign compounds. bournemouth.ac.uknih.govbournemouth.ac.ukosti.gov

A particularly innovative application is the concept of "induced volatilomics." This approach utilizes a synthetic probe that releases a volatile organic compound (VOC) upon cleavage by a specific enzyme. nih.gov This released VOC can then be detected in breath or other biological samples, serving as a highly sensitive and specific biomarker.

The potential application of this technology in the context of Rhein 8-β-D-glucuronide and other glucuronides includes:

Disease Diagnosis: Glucuronide-based probes could be designed to be substrates for enzymes that are overexpressed in certain disease states, such as cancer. nih.gov Cleavage of the probe at the disease site would release a VOC, providing a non-invasive diagnostic signal.

Monitoring Xenobiotic Exposure: The detection of specific glucuronides, including Rhein 8-β-D-glucuronide, in urine or blood can serve as a direct biomarker of exposure to the parent compound. nih.govosti.gov This has applications in both clinical and environmental toxicology.

Enzyme-Induced Volatile Reporters: The principle of induced volatilomics can be extended to develop assays for monitoring the activity of β-glucuronidase. A fluorogenic probe, for example, could be designed to release a fluorescent VOC upon enzymatic cleavage, allowing for highly sensitive detection. acs.orgnih.govmdpi.comrsc.orgcovachem.com

The exploration of glucuronides as biomarkers, particularly through innovative techniques like induced volatilomics, represents a paradigm shift from viewing them solely as inactive metabolites to recognizing their potential as powerful diagnostic tools.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Rhein 8-β-D-glucuronide in biological matrices, and how should their accuracy be assessed?

  • Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used due to its sensitivity and specificity. Key validation parameters include linearity (calibration curve across 3 orders of magnitude), intra-/inter-day precision (<15% RSD), and recovery rates (80–120%) in spiked biological samples. Matrix effects (e.g., ion suppression in plasma) should be evaluated using post-column infusion .

Q. How can researchers design experiments to evaluate the stability of Rhein 8-β-D-glucuronide under varying physiological conditions (e.g., pH, temperature)?

  • Methodological Answer : Stability studies should replicate physiological environments (e.g., simulated gastric fluid at pH 2.0, intestinal fluid at pH 6.8, and plasma at pH 7.4). Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling. Degradation products should be identified via tandem MS, and kinetic models (e.g., Arrhenius equation) can predict shelf-life .

Q. What criteria should guide the selection of cell lines or animal models to study Rhein 8-β-D-glucuronide’s biological activity?

  • Methodological Answer : Prioritize models with relevant metabolic pathways (e.g., human hepatocytes for glucuronidation studies) or disease phenotypes (e.g., LPS-induced inflammation models for anti-inflammatory assays). Validate species-specific differences in glucuronide transport using Caco-2 monolayers or knockout rodent models .

Advanced Research Questions

Q. How can researchers address contradictory findings in Rhein 8-β-D-glucuronide’s mechanism of action across different experimental systems?

  • Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., dose-dependent effects, cell viability thresholds). Use orthogonal assays (e.g., siRNA knockdown vs. pharmacological inhibitors) to validate molecular targets. Statistical meta-analysis can quantify heterogeneity across studies .

Q. What experimental strategies resolve discrepancies between in vitro potency and in vivo pharmacokinetic profiles of Rhein 8-β-D-glucuronide?

  • Methodological Answer : Compare bioavailability via intravenous vs. oral administration in preclinical models. Assess tissue distribution using radiolabeled compounds and evaluate first-pass metabolism via portal vein sampling. Incorporate physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing .

Q. How should researchers adjust for false discovery rates (FDR) in multi-omic studies investigating Rhein 8-β-D-glucuronide’s polypharmacology?

  • Methodological Answer : Apply the Benjamini-Hochberg procedure to control FDR at 5% for high-throughput data (e.g., transcriptomics). For hypothesis-driven studies, use hierarchical testing (primary vs. exploratory endpoints) and pre-register analysis plans to minimize Type I errors .

Ethical and Reproducibility Considerations

  • Preclinical Studies : Adhere to ARRIVE guidelines for animal research, including power analysis to justify sample sizes and blinding during data collection .
  • Data Sharing : Deposit raw spectra, pharmacokinetic curves, and statistical code in repositories like Zenodo or Figshare to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.